4-(Trifluoromethyl)benzenecarboximidamide

Descripción

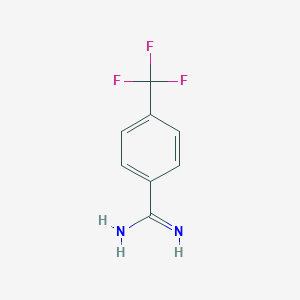

4-(Trifluoromethyl)benzenecarboximidamide (C₈H₇F₃N₂; MW 204.15 g/mol) is a substituted benzamidine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a carboximidamide (-C(=NH)NH₂) functional group . Structural studies (PDB ID: 5N3D) reveal its co-crystallization with cAMP-dependent protein kinase A, where the trifluoromethyl group enhances hydrophobic interactions within the enzyme's active site . The hydrochloride salt (CAS 38980-96-0) is commercially available as a crystalline powder (mp 167°C) with ≥98% purity, indicating its utility in high-precision biochemical assays .

Propiedades

IUPAC Name |

4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLGYXVBXUAGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ammonia-Mediated Synthesis from Iminoether Precursors

A classical route to 4-(trifluoromethyl)benzenecarboximidamide hydrochloride involves the reaction of 4-trifluoromethylbenziminoethyl ether with ammonia. This method capitalizes on the nucleophilic addition of ammonia to the iminoether intermediate, followed by acidification to isolate the hydrochloride salt .

Procedure :

-

Reaction Setup : Ethanol (300 mL) is saturated with gaseous ammonia at temperatures below 10°C.

-

Precursor Addition : 4-Trifluoromethylbenziminoethyl ether is added incrementally to the cooled ammonia solution under vigorous stirring.

-

Reaction Duration : The mixture is allowed to stand at room temperature for 24 hours, enabling complete conversion.

-

Isolation : The solvent is evaporated under reduced pressure, and the residue is treated with isopropyl acetate. Cooling to 0°C precipitates the hydrochloride salt, which is filtered and washed repeatedly with isopropyl acetate.

Key Parameters :

-

Yield : 27.3 g of product is obtained from 33.4 g of iminoether precursor .

-

Purity : The product exhibits a melting point of 184°C, confirming its crystalline stability .

Mechanistic Insight :

The iminoether’s ethoxy group acts as a leaving group, facilitating nucleophilic attack by ammonia. Subsequent protonation by hydrochloric acid stabilizes the amidine as its hydrochloride salt.

Sodium Alkoxide-Promoted Cyclocondensation

This method employs sodium tert-butoxide or potassium methylate to deprotonate amidine precursors, enabling cyclocondensation with carbonyl compounds. For example, 4-trifluoromethylbenzamidine hydrochloride reacts with α,β-unsaturated esters to yield pyrimidine derivatives, indirectly highlighting the amidine’s reactivity .

Procedure :

-

Deprotonation : 4-Trifluoromethylbenzamidine hydrochloride (22.4 g, 0.1 mol) is treated with potassium methylate (0.22 mol) in anhydrous methanol.

-

Carbonyl Addition : Dimethyl malonate (12.6 mL, 0.11 mol) is introduced, and the mixture is refluxed for 4 hours.

-

Workup : After cooling, the suspension is diluted with methanol, and the solvent is removed under vacuum. The residue is dissolved in water, acidified to pH 1 with HCl, and filtered to isolate the product.

Key Parameters :

-

Yield : 59% yield of 6-hydroxy-2-(4'-trifluoromethylphenyl)-4-pyrimidinone .

-

Conditions : Reflux in methanol ensures optimal nucleophilic attack and cyclization.

Side Reactions :

Competing hydrolysis of the amidine may occur under acidic conditions, necessitating precise pH control during workup.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Ammonia-Mediated Synthesis | High | Simple setup, high purity | Requires gaseous ammonia handling |

| Sodium Alkoxide-Promoted | Moderate | Versatile for heterocycle synthesis | Multi-step, lower yields |

| Staudinger Reduction | Unknown | Potential for late-stage functionalization | Unverified for amidines, complex steps |

Análisis De Reacciones Químicas

4-(Trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-(Trifluoromethyl)benzenecarboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Key Observations:

- Electron-Withdrawing Groups: The -CF₃ group in this compound increases electrophilicity, enhancing binding to enzyme active sites compared to non-fluorinated analogues .

- Hydroxy Modifications : N-hydroxy derivatives (e.g., ) may alter metabolic stability or enable coordination chemistry, expanding therapeutic or catalytic applications.

Actividad Biológica

4-(Trifluoromethyl)benzenecarboximidamide is a compound characterized by a trifluoromethyl group attached to a benzene ring, along with a carboximidamide functional group. Its molecular formula is C₈H₇F₃N₂, and it has garnered attention due to its significant biological activity, particularly as an inhibitor of key enzymes involved in neurotransmission.

- Molecular Weight : 202.15 g/mol

- Molecular Formula : C₈H₇F₃N₂

- Functional Groups : Trifluoromethyl group, carboximidamide

The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which can improve bioavailability and biological activity against various targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical for regulating neurotransmission. The compound demonstrates varying inhibitory potency:

- Acetylcholinesterase (AChE) : IC₅₀ values range from 46.8 to 137.7 µM.

- Butyrylcholinesterase (BuChE) : IC₅₀ values range from 19.1 to 881.1 µM.

These findings suggest potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzene ring or the trifluoromethyl group can significantly impact the inhibitory potency of the compound against AChE and BuChE. For instance, analogs with different substituents have been tested to optimize potency and selectivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-(Fluorobenzene)carboximidamide | Aromatic amide | Less potent enzyme inhibitor than CF₃ variant |

| 4-(Trifluoromethyl)benzohydrazide | Hydrazide | Exhibits similar enzyme inhibition properties |

| N,N-Dimethyl-4-(trifluoromethyl)benzamide | Amide | Used in similar applications; less hydrophilic |

| 4-(Trifluoromethyl)-N'-(benzylidene)benzohydrazone | Hydrazone | Stronger inhibition against acetylcholinesterase |

The presence of the trifluoromethyl group in this compound enhances its biological activity compared to its analogs, potentially due to improved interactions with enzyme active sites.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Neurodegenerative Disease Models : In vitro studies have shown that this compound effectively inhibits AChE in neuronal cell lines, suggesting its potential utility in Alzheimer's disease models.

- SAR Optimization Studies : Research has focused on modifying the structure to enhance selectivity for AChE over BuChE, aiming for compounds that minimize side effects while maximizing therapeutic efficacy .

- In Vivo Studies : Preliminary animal studies indicate that treatment with this compound leads to improved cognitive function in models of cholinergic deficit, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-(Trifluoromethyl)benzenecarboximidamide, and how can impurities be minimized during synthesis?

- Methodology : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., DMF) to activate carboxylic acid intermediates. Amidine formation typically involves reacting nitriles with ammonia under catalytic conditions.

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) and NMR (e.g., absence of nitrile peaks at ~2200 cm⁻¹ in IR).

- Reference : Similar protocols for trifluoromethyl-substituted benzoates achieved 49–86% yields with DCC coupling .

Q. How does the trifluoromethyl group influence the physicochemical and binding properties of this compound?

- Physicochemical Impact : The -CF₃ group enhances metabolic stability by reducing oxidative metabolism and increases lipophilicity (logP), improving membrane permeability. Its strong electron-withdrawing effect lowers pKa of adjacent amines, enhancing bioavailability .

- Binding Interactions : Fluorine’s stereoelectronic effects can stabilize ligand-receptor interactions via C-F⋯H or C-F⋯π interactions, as observed in crystallographic studies of similar trifluoromethylated drugs .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use ¹⁹F NMR (δ ~ -60 ppm for -CF₃) and ¹H NMR to verify imidamide protons (δ 6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 219.06).

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimycobacterial vs. cytotoxicity) for analogs of this compound?

- Experimental Design : Perform dose-response assays (e.g., MIC for antimycobacterial activity vs. IC₅₀ in mammalian cell lines) under standardized conditions. Control for batch-to-batch impurities using LC-MS.

- Case Study : Salicylanilide 4-(trifluoromethyl)benzoates showed variable cytotoxicity (IC₅₀ = 2–50 µM) depending on substituents, highlighting the need for structure-activity relationship (SAR) studies .

Q. What mechanistic approaches are suitable for studying the enzyme-inhibitory potential of this compound?

- Target Identification : Screen against bacterial enzymes like acetyl-CoA carboxylase or isocitrate lyase using kinetic assays (e.g., NADH depletion for dehydrogenase activity).

- Pathway Analysis : Use RNA-seq or proteomics to identify dysregulated pathways in bacterial models treated with the compound. Similar trifluoromethylated analogs target enzymes critical for lipid biosynthesis .

Q. How can in silico modeling optimize the pharmacokinetic profile of this compound?

- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., mycobacterial enzymes). Leverage the Cambridge Structural Database to model fluorine-protein interactions .

- ADMET Prediction : Tools like SwissADME estimate parameters like BBB permeability and CYP450 inhibition. The -CF₃ group typically reduces metabolic clearance but may increase plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.